

Application Notes: 6-Hydroxyluteolin as a Reference Standard in Phytochemical Analysis

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Compound of Interest

Compound Name: 6-Hydroxyluteolin

Cat. No.: B091113

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyluteolin is a flavonoid, specifically a pentahydroxyflavone, that is structurally related to luteolin with an additional hydroxyl group at the 6-position.[1] It is found in various plants, including those from the Lamiaceae and Asteraceae families, such as *Thymus carnosus*, *Salvia plebeia*, and *Coreopsis lanceolata*. [1][2] As a distinct phytochemical marker, **6-Hydroxyluteolin** is crucial for the standardization and quality control of herbal raw materials and finished products. Its use as a reference standard enables accurate identification and quantification, ensuring the consistency, efficacy, and safety of botanical preparations. Furthermore, its potential biological activities, including antioxidant, anti-inflammatory, and aldose reductase inhibitory effects, make it a compound of interest in drug discovery and development.[3][4]

These application notes provide detailed protocols for the use of **6-Hydroxyluteolin** as a reference standard in common phytochemical analysis techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

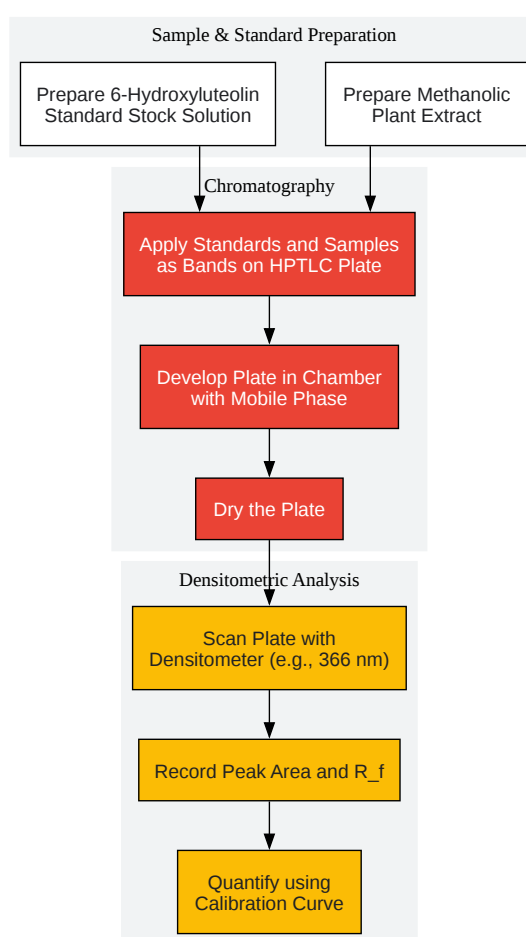
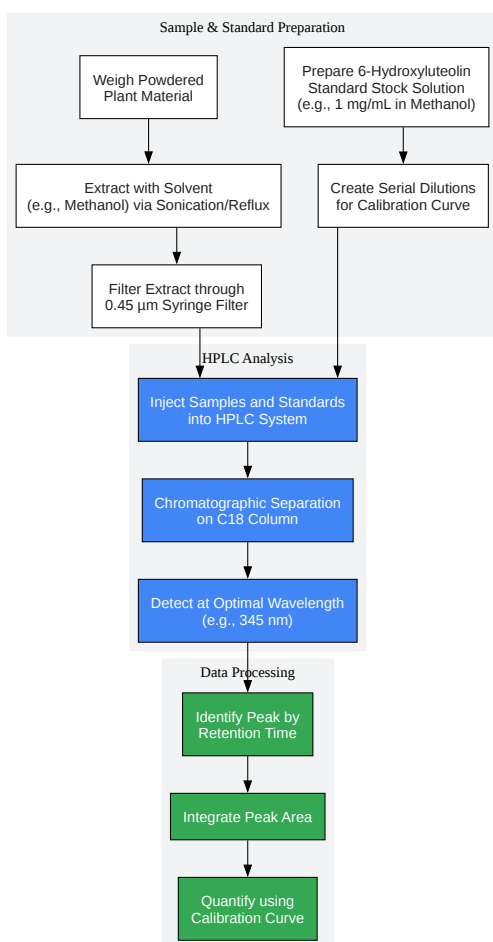
Table 1: Physicochemical Properties of **6-Hydroxyluteolin**

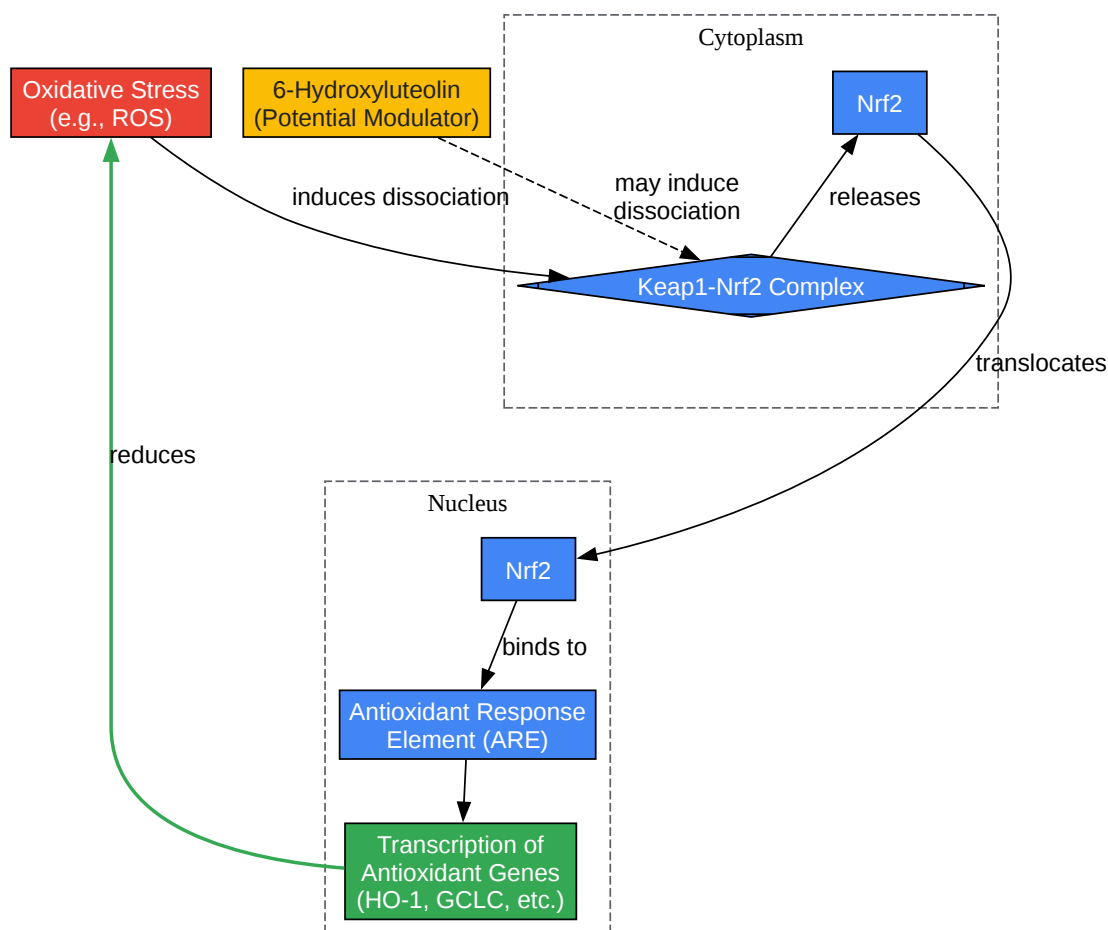
Property	Value	Source(s)
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one	[1]
Synonyms	5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin	[1]
Molecular Formula	C ₁₅ H ₁₀ O ₇	[1][3]
Molecular Weight	302.23 g/mol	[1]
CAS Number	18003-33-3	[1]
Physical Description	Solid	[1]
Melting Point	284 °C	[1]
Solubility	Soluble in methanol and other organic solvents.	[5]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method coupled with a Diode Array Detector (DAD) for the quantification of **6-Hydroxyluteolin** in plant extracts. The methodology is adapted from a validated method for its glycoside derivative, **6-hydroxyluteolin 7-O-glucoside**, and is suitable for the aglycone.[5][6]





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- To cite this document: BenchChem. [Application Notes: 6-Hydroxyluteolin as a Reference Standard in Phytochemical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091113#using-6-hydroxyluteolin-as-a-reference-standard-in-phytochemical-analysis]

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